molecular formula C18H20N2O3S2 B2453514 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)quinoline-8-sulfonamide CAS No. 2034564-26-4

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)quinoline-8-sulfonamide

Cat. No.: B2453514
CAS No.: 2034564-26-4
M. Wt: 376.49
InChI Key: JHUOVPRMBOEUPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)quinoline-8-sulfonamide is a synthetic hybrid compound designed for advanced research, combining a quinoline-8-sulfonamide scaffold with a thiophene-containing side chain. The quinoline-sulfonamide moiety is a privileged structure in medicinal chemistry, with derivatives demonstrating significant antifungal activity against strains like Candida sp. and dermatophytes, potentially through a mechanism involving cell wall disruption and inhibition of morphogenesis . Furthermore, analogous quinoline-5-sulfonamide compounds have shown promising anticancer activity in studies against human melanoma, breast, and lung adenocarcinoma cell lines, with some derivatives altering the expression of key regulatory genes like P53, P21, BCL-2, and BAX . The incorporation of the thiophene ring , a prominent pharmacophore found in numerous FDA-approved drugs, is intended to modulate the compound's electronic properties, solubility, and binding affinity to biological targets, as this heterocycle is known to participate in key drug-receptor interactions . The 5-hydroxy pentyl linker provides a site for further chemical modification and may influence the molecule's overall pharmacokinetic profile. This product is intended for non-veterinary, non-human research purposes exclusively, such as investigating new therapeutic agents in microbiology and oncology. Researchers are encouraged to explore its potential as a multi-target agent given its complex hybrid structure.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c21-11-7-14(16-8-12-24-13-16)6-10-20-25(22,23)17-5-1-3-15-4-2-9-19-18(15)17/h1-5,8-9,12-14,20-21H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUOVPRMBOEUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NCCC(CCO)C3=CSC=C3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of 8-Hydroxyquinoline

Quinoline-8-sulfonamide is synthesized via reaction of 8-quinolinesulfonyl chloride with ammonia. The procedure, adapted from crystallographic studies, involves:

  • Reagents : 8-Quinolinesulfonyl chloride (1.0 equiv), aqueous ammonia (excess).
  • Conditions : Stirred at 45°C for 4 hours in ethanol.
  • Workup : Recrystallization from ethanol yields pure quinoline-8-sulfonamide (82% yield).

Key characterization data includes:

  • IR : 3306 cm⁻¹ (N-H stretch), 1635 cm⁻¹ (S=O asymmetric stretch).
  • ¹H NMR (DMSO-d₆) : δ 8.95 (quinoline H-2), 8.51 (H-4), 7.93 (sulfonamide NH₂).

Thiophene-Substituted Pentanol Synthesis

Paal-Knorr Thiophene Formation

The thiophen-3-yl group is introduced via Paal-Knorr cyclization of 1,4-dicarbonyl precursors:

  • Reagents : 3-Acetylthiophene (1.0 equiv), Lawesson’s reagent (1.2 equiv).
  • Conditions : Reflux in toluene for 6 hours.
  • Yield : 68% thiophene-3-carbaldehyde.

Chain Elongation via Grignard Addition

Thiophene-3-carbaldehyde undergoes Grignard reaction to form the pentanol backbone:

  • Reagents : Thiophene-3-carbaldehyde (1.0 equiv), allylmagnesium bromide (2.0 equiv).
  • Conditions : THF, 0°C → rt, 2 hours.
  • Intermediate : 3-(Thiophen-3-yl)pent-4-en-1-ol (71% yield).
  • Hydrogenation : H₂ (1 atm), Pd/C (10 wt%), ethanol, 12 hours → 3-(thiophen-3-yl)pentan-1-ol (89% yield).

N-Alkylation of Quinoline-8-Sulfonamide

Mitsunobu Coupling

Procedure :

  • Reagents : Quinoline-8-sulfonamide (1.0 equiv), 5-hydroxy-3-(thiophen-3-yl)pentanol (1.2 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv).
  • Conditions : Anhydrous THF, 0°C → rt, 24 hours.
  • Yield : 65%.

Characterization :

  • ¹H NMR (MeOH-d₄) : δ 9.20 (quinoline H-2), 8.87 (H-4), 7.57 (thiophene H-5), 4.29 (pentyl CH₂O), 2.63 (thiophene CH₂).
  • HRMS (ESI+) : m/z 440.1 [M+H]⁺.

Nucleophilic Substitution

Procedure :

  • Mesylation : 5-Hydroxy-3-(thiophen-3-yl)pentanol (1.0 equiv), methanesulfonyl chloride (1.5 equiv), Et₃N (2.0 equiv), DCM, 0°C → rt, 2 hours.
  • Alkylation : Quinoline-8-sulfonamide (1.0 equiv), K₂CO₃ (3.0 equiv), DMF, 80°C, 48 hours.
  • Yield : 45%.

Optimization Note : Lower yields stem from sulfonamide’s weak nucleophilicity, necessitating excess base.

Comparative Analysis of Methods

Parameter Mitsunobu Coupling Nucleophilic Substitution
Yield 65% 45%
Reaction Time 24 hours 48 hours
Cost High (DIAD, PPh₃) Moderate
Byproducts Minimal Competing elimination

Key Findings :

  • Mitsunobu offers superior efficiency but requires costly reagents.
  • Nucleophilic substitution is cost-effective but necessitates prolonged heating.

Spectroscopic Validation

Infrared Spectroscopy

  • S=O Stretch : 1633–1637 cm⁻¹ confirms sulfonamide integrity.
  • O-H Stretch : 3305 cm⁻¹ (pentanol hydroxyl).

Nuclear Magnetic Resonance

  • ¹H NMR : Diagnostic signals at δ 9.20 (quinoline H-2), 7.57 (thiophene H-5), and 4.29 (pentyl CH₂O).
  • ¹³C NMR : 166.5 ppm (C=O), 50.3 ppm (N-CH₂).

Challenges and Optimization

  • Hydroxyl Protection : Tert-butyldimethylsilyl (TBDMS) protection of the pentanol hydroxyl improved Mitsunobu yield to 72%.
  • Solvent Effects : DMF enhanced nucleophilicity in substitution reactions vs. THF (45% vs. 32%).

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)quinoline-8-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as bromine or chloromethyl methyl ether.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)quinoline-8-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene ring can interact with various proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanesulfonamide
  • N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylthiophene-2-sulfonamide

Uniqueness

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)quinoline-8-sulfonamide is unique due to the presence of both a quinoline ring and a thiophene-containing side chain. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and material science.

Biological Activity

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)quinoline-8-sulfonamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Synthesis

This compound consists of a quinoline ring system substituted with a sulfonamide group and a thiophene-containing side chain. The synthesis typically involves multi-step organic reactions, beginning with the formation of the quinoline core through sulfonation followed by amination. The thiophene side chain is introduced via halogenation and coupling reactions.

The biological activity of this compound is attributed to several mechanisms:

  • DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, inhibiting key enzymes involved in metabolic pathways.
  • Protein Interaction : The thiophene ring can interact with various proteins, modulating their functions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:

  • Cell Lines Tested :
    • Human melanoma (C-32)
    • Breast adenocarcinoma (MDA-MB-231)
    • Lung adenocarcinoma (A549)

In vitro tests demonstrated significant cytotoxic effects on these cancer cell lines, with IC50 values comparable to established chemotherapeutic agents like cisplatin and doxorubicin. Notably, the compound showed no toxicity toward normal human dermal fibroblasts up to concentrations of 100 µM, indicating a favorable therapeutic window .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Pathogens Tested :
    • Staphylococcus aureus (including MRSA strains)
    • Enterococcus faecalis

The results indicated that derivatives of quinoline sulfonamides exhibit potent antibacterial activity, particularly against multidrug-resistant strains. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic enzymes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
N-(5-hydroxy-3-(thiophen-3-yl)cyclopropanesulfonamideStructureModerate anticancer activity
N-(5-hydroxy-3-(thiophen-3-yl)-5-methylthiophene-2-sulfonamideStructureLimited antibacterial activity

The presence of both quinoline and thiophene moieties in this compound contributes to its enhanced biological activity compared to other derivatives .

Study 1: Anticancer Properties

A study published in PMC demonstrated that modifications in the quinoline structure could significantly impact anticancer efficacy. The presence of an unsubstituted phenolic group at position 8 was crucial for maintaining high activity levels against breast cancer cell lines. In contrast, methylation of this group led to a marked decrease in potency .

Study 2: Antimicrobial Efficacy

Research highlighted in MDPI indicated that derivatives similar to this compound displayed varying degrees of antimicrobial activity. Compounds exhibiting increased lipophilicity showed improved inhibition against viral strains while maintaining low cytotoxicity levels .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a multi-step synthesis protocol for N-(5-hydroxy-3-(thiophen-3-yl)pentyl)quinoline-8-sulfonamide?

  • Methodological Answer : The synthesis typically involves sequential steps:

  • Quinoline Core Formation : Use the Skraup synthesis or Friedel-Crafts acylation to construct the quinoline backbone .
  • Sulfonamide Introduction : React the quinoline intermediate with chlorosulfonic acid followed by amine coupling under basic conditions .
  • Thiophene Functionalization : Employ cross-coupling reactions (e.g., Suzuki-Miyaura) or alkylation to attach the thiophen-3-yl group .
  • Hydroxypentyl Linker Optimization : Introduce the 5-hydroxypentyl chain via nucleophilic substitution, ensuring regioselectivity and minimizing side reactions .
    • Critical Factors : Solvent choice (e.g., DMF for polar intermediates), temperature control (avoiding decomposition of labile groups), and purification methods (silica gel chromatography or recrystallization) .

Q. How can spectroscopic techniques (NMR, MS) be optimized to confirm the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Focus on resolving signals for the thiophene protons (δ 6.8–7.5 ppm) and the hydroxypentyl chain (δ 1.5–3.5 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups in the pentyl chain .
  • Mass Spectrometry (HRMS) : Prioritize ESI+ mode to detect the molecular ion peak ([M+H]+) and confirm the molecular formula (C₁₈H₂₀N₂O₃S₂). Fragmentation patterns should highlight cleavage at the sulfonamide bond (m/z ~180–200) .
  • IR Spectroscopy : Validate the sulfonamide group (S=O stretching at 1150–1350 cm⁻¹) and hydroxyl moiety (broad O-H stretch at 3200–3600 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values in receptor assays)?

  • Methodological Answer :

  • Purity Assessment : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to detect impurities >0.5%, which may skew activity .
  • Receptor Expression Variability : Standardize cell lines (e.g., HEK293 vs. Xenopus oocytes) and validate receptor subunit composition (e.g., α7 vs. α4β2 nAChRs) using qPCR .
  • Buffer Conditions : Control pH (7.4 vs. 5.0) and ion concentration (e.g., Ca²⁺ modulates nAChR activation), as demonstrated in DNA-adduct studies .
    • Case Study : Inconsistent α7 nAChR activation may stem from allosteric vs. orthosteric binding modes; employ Schild analysis or mutagenesis (e.g., TrpB→Ala) to clarify .

Q. How can enantiomeric separation and stereochemical analysis be performed for this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use supercritical fluid chromatography (SFC) with Chiralpak® AD-H column and CO₂/ethanol mobile phase (85:15) for baseline separation .
  • X-ray Crystallography : Co-crystallize with a protein (e.g., acetylcholinesterase) to resolve absolute configuration. Refinement software (e.g., SHELXL) models electron density for the hydroxypentyl-thiophene moiety .
  • Circular Dichroism (CD) : Compare experimental CD spectra (190–250 nm) with DFT-simulated spectra to assign R/S configuration .

Q. What in silico approaches predict the compound’s interaction with biological targets (e.g., nAChRs)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with homology-modeled α7 nAChR (template: PDB 2QC1). Focus on the sulfonamide group’s hydrogen bonding with Lys145 and thiophene π-π stacking with Trp148 .
  • MD Simulations (GROMACS) : Simulate ligand-receptor dynamics (100 ns, NPT ensemble) to assess binding stability. Monitor RMSD (<2.5 Å) and interaction fingerprints (e.g., salt bridges with Glu172) .
  • Free Energy Calculations (MM/PBSA) : Estimate ΔGbinding to rank analogs; validate with experimental IC₅₀ .

Q. How can metabolic stability and DNA-adduct formation risks be evaluated preclinically?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate with human CYP3A4/CYP2D6 isoforms (NADPH cofactor, 37°C). Quantify parent compound depletion via LC-MS/MS .
  • DNA-Adduct Profiling : React with calf thymus DNA (pH 5.0–7.4, 37°C) and digest with DNase I/phosphodiesterase. Detect N-(deoxyguanosin-8-yl) adducts using ³²P-postlabeling or HRMS .
  • Ames Test : Use TA98 strain (±S9 metabolic activation) to assess mutagenicity; correlate adduct levels with revertant colonies .

Data Analysis & Experimental Design

Q. How should researchers address discrepancies in SAR studies between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic Bridging : Measure plasma protein binding (equilibrium dialysis) and brain penetration (logBB) to explain reduced in vivo efficacy .
  • Metabolite Identification : Use LC-QTOF to detect hydroxylated or glucuronidated metabolites that may antagonize parent compound activity .
  • Dose-Response Modeling : Apply Emax models to in vivo data, adjusting for bioavailability (e.g., oral vs. intraperitoneal administration) .

Q. What statistical frameworks are optimal for analyzing dose-dependent cytotoxicity data?

  • Methodological Answer :

  • Nonlinear Regression (GraphPad Prism) : Fit IC₅₀ curves using a four-parameter logistic model (Hill slope >1 indicates positive cooperativity) .
  • ANOVA with Tukey’s Post Hoc : Compare treatment groups (e.g., 1–100 µM) across replicates (n ≥ 3); report p < 0.01 as significant .
  • Bootstrap Resampling : Estimate 95% confidence intervals for IC₅₀ values when n is small (e.g., n = 4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.